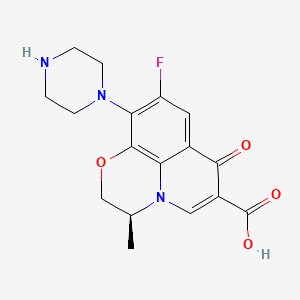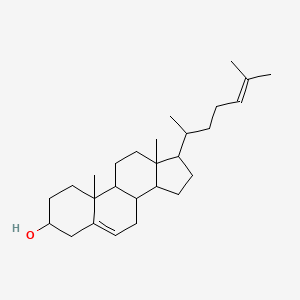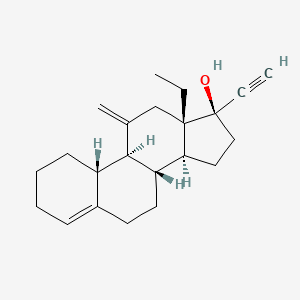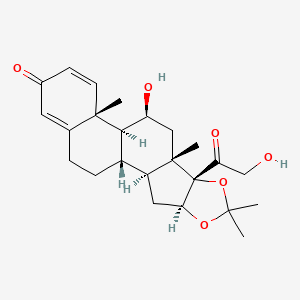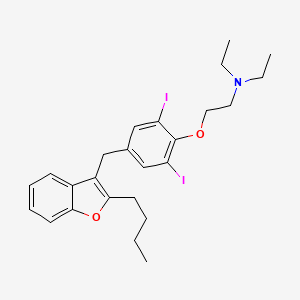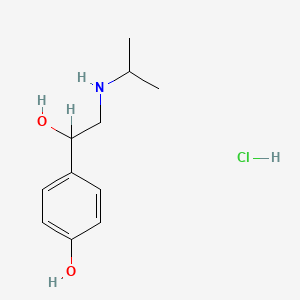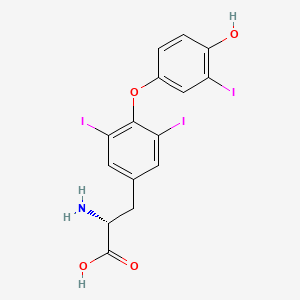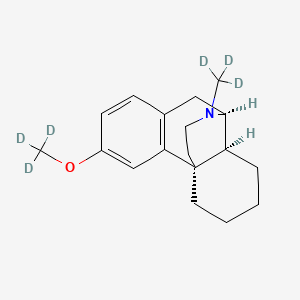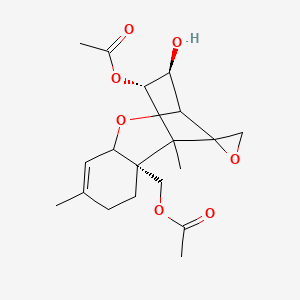
ジアセトキシスシルペノール
概要
説明
Diacetoxyscirpenol (DAS), also known as anguidine, is a mycotoxin that belongs to the group of type A trichothecenes . It is a secondary metabolite produced by fungi of the genus Fusarium and may cause toxicosis in farm animals . It is primarily found in cereal grains .
Synthesis Analysis
Diacetoxyscirpenol has been found to inhibit the synthesis of HIF-1α protein, a transcription factor that plays a crucial role in the survival and progression of malignancy . It also interferes with the dimerization of HIF-1α and ARNT .Molecular Structure Analysis
The molecular formula of Diacetoxyscirpenol is C19H26O7 . Its average mass is 366.405 Da and its monoisotopic mass is 366.167847 Da .Chemical Reactions Analysis
Diacetoxyscirpenol has been reported to inhibit cell cycle progression and cell survival . It has also been reported to potentiate the anti-cancer effect of cisplatin .Physical and Chemical Properties Analysis
Diacetoxyscirpenol has a molecular weight of 366.41 g/mol . It is a highly toxic type A trichothecene .科学的研究の応用
食品の安全性と汚染モニタリング
DASは、フザリウム属菌が産生するA型のトリコテセン系マイコトキシンです . さまざまな穀物(トウモロコシ、大麦、小麦、オートミール、ソルガム)だけでなく、ジャガイモ製品、大豆、コーヒーにも汚染されています . DASの汚染を監視するために、高い親和性と特異性を持つモノクローナル抗体(mAb)8A9が作製されました . mAb 8A9に基づく間接競合酵素結合免疫吸着測定法(ic-ELISA)とラテラルフローイムノアッセイ(LFIA)が開発され、米サンプルにおいてそれぞれ0.65 μg/kgおよび100 μg/kgという低い検出限界を示しました .
分析方法の開発
多機能カラムを用いた分析法が開発され、穀物中の4,15-DAS、その4つの修飾型、T-2毒素、HT-2毒素、ネオソラニオールを同時に定量することが可能になりました . この方法は、2年以上にわたって5種類の異なる商品合計248サンプルを分析するために使用されました .
抗がん研究
ジアセトキシスシルペノールは、HIF-1シグナル伝達経路を調節する可能性のある薬物として考えられており、低酸素微小環境を持つ悪性腫瘍の治療に有益に用いることができます .
免疫毒性研究
血液毒性研究
消化器疾患研究
作用機序
Diacetoxyscirpenol (DAS)
, also known as anguidine, is a mycotoxin that belongs to the group of type A trichothecenes . It is a secondary metabolite product of fungi of the genus Fusarium . Here is an overview of its mechanism of action:
Target of Action
The primary target of DAS is hypoxia-inducible factor 1 (HIF-1) . HIF-1 promotes the progression of malignancy by stimulating angiogenesis and augmenting the ability of tumors to survive . DAS also targets vascular endothelial growth factor (VEGF) , a target gene of HIF-1 .
Mode of Action
DAS inhibits the synthesis of HIF-1α protein and interferes with the dimerization of HIF-1α and ARNT . It attenuates HIF-mediated gene expression in cancer cells exposed to hypoxia .
Biochemical Pathways
DAS affects the HIF-1 signaling pathway . It inhibits the synthesis of HIF-1α protein, which is a key component of the HIF-1 complex . This leads to a reduction in HIF-mediated gene expression in cancer cells exposed to hypoxia .
Pharmacokinetics
The pharmacokinetics of DAS in various animal species and humans have been studied . .
Result of Action
The action of DAS reduces the tumorigenic and angiogenic potentials of cancer cells . It also retards tumor growth in mice, and reduces HIF-1α expression and vascular formation in the tumors .
Action Environment
The action of DAS can be influenced by environmental factors. For instance, in a study on the parasitic weed Striga hermonthica, DAS completely prevented the incidence of the weed in a sorghum parasitic system . Following a 14-day incubation of DAS in the planting soil substrate, bacterial 16S ribosomal RNA (rRNA) and fungal 18S rRNA gene copy numbers of the soil microbial community were enhanced .
Safety and Hazards
生化学分析
Biochemical Properties
Diacetoxyscirpenol interacts with various enzymes, proteins, and other biomolecules. The major metabolic pathways of Diacetoxyscirpenol in vitro were found to be hydrolyzation, hydroxylation, and conjugation .
Cellular Effects
Diacetoxyscirpenol has various acute and chronic effects on humans and animals, such as immunotoxicity, hematotoxicity, pulmonary disorders, growth disorders, and cardiovascular effects .
Molecular Mechanism
Diacetoxyscirpenol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Diacetoxyscirpenol change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Diacetoxyscirpenol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Diacetoxyscirpenol is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Diacetoxyscirpenol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Diacetoxyscirpenol involves the conversion of the starting material, Deoxynivalenol, to Diacetoxyscirpenol through a series of chemical reactions.", "Starting Materials": ["Deoxynivalenol", "Acetic Anhydride", "Pyridine", "Methanol"], "Reaction": [ { "Step 1": "Deoxynivalenol is reacted with Acetic Anhydride in the presence of Pyridine to form 3-Acetyl-Deoxynivalenol.", "Reagents": ["Deoxynivalenol", "Acetic Anhydride", "Pyridine"], "Conditions": "Room temperature, Stirring", "Yield": "90%" }, { "Step 2": "3-Acetyl-Deoxynivalenol is then treated with Methanol in the presence of Hydrochloric Acid to form 15-Methoxy-3-Acetyl-Deoxynivalenol.", "Reagents": ["3-Acetyl-Deoxynivalenol", "Methanol", "Hydrochloric Acid"], "Conditions": "Reflux, Stirring", "Yield": "85%" }, { "Step 3": "15-Methoxy-3-Acetyl-Deoxynivalenol is finally reacted with Acetic Anhydride in the presence of Pyridine to form Diacetoxyscirpenol.", "Reagents": ["15-Methoxy-3-Acetyl-Deoxynivalenol", "Acetic Anhydride", "Pyridine"], "Conditions": "Room temperature, Stirring", "Yield": "80%" } ] } | |
CAS番号 |
2270-40-8 |
分子式 |
C19H26O7 |
分子量 |
366.4 g/mol |
IUPAC名 |
[(1S,2R,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13?,14?,15?,16?,17-,18-,19-/m1/s1 |
InChIキー |
AUGQEEXBDZWUJY-AZZARWJDSA-N |
異性体SMILES |
CC1=CC2[C@](CC1)([C@]3(C(C(C([C@]34CO4)O2)O)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
正規SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
外観 |
Solid powder |
Color/Form |
Solid Crystals from /ethyl acetate/ |
melting_point |
161-162 °C |
| 2270-40-8 | |
物理的記述 |
Solid; [HSDB] |
ピクトグラム |
Acute Toxic; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
These toxins are heat and uv light stable... and capable of long-term storage... . /Trichothecenes/ |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4,15-di-o-acetylscirpenol 4,15-diacetoxyscirp-9-en-3-ol 4,15-diacetoxyscirpen-3-ol anguidin anguidine diacetoxyscirpenol NSC 141537 trichothec-9-ene-3alpha, 4beta, 15-triol, 12,13-epoxy-, 4,15-diacetate |
蒸気圧 |
3.8X10-9 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


